molecular formula C11H13BrO3 B13606932 2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid

2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B13606932
M. Wt: 273.12 g/mol
InChI Key: OZEKUZRJIBXBSG-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, along with a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid typically involves the bromination of 5-methoxyphenylboronic acid followed by the introduction of the methylpropanoic acid group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the inhibition or activation of enzymes, receptors, or other proteins involved in biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzoic acid
  • 5-Bromo-2-methoxyphenylboronic acid
  • 2-Bromo-5-methylbenzoic acid

Uniqueness

2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with a methylpropanoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. Its unique structure makes it a valuable compound for various applications in research and industry .

Biological Activity

2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available research findings, including its synthesis, biological activities, and mechanisms of action.

  • Molecular Formula : C12H13BrO3
  • Molecular Weight : 299.14 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the bromination of 5-methoxyphenyl derivatives followed by esterification or acidification processes. Detailed methodologies can vary, but common reagents include bromine and various organic solvents.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Pathogen Activity Concentration Tested (μg/mL)
Staphylococcus aureusInhibitory50
Escherichia coliModerate Inhibition100
Candida albicansSignificant Activity25

This table summarizes the antimicrobial activity observed in various studies, indicating that the compound can serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

Research has also explored the anticancer potential of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and colon cancer cells.

  • Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways and disruption of cell cycle progression, leading to increased cell death in malignant cells.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against Chlamydia trachomatis. Results indicated a notable reduction in bacterial load when treated with concentrations as low as 50 μg/mL, suggesting its potential as a therapeutic agent for chlamydial infections .
  • Anticancer Activity Assessment : In a recent study published in Cancer Letters, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). They reported a dose-dependent decrease in cell viability, with IC50 values around 30 μM, highlighting its potential for further development in cancer therapy .

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

2-(2-bromo-5-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13BrO3/c1-11(2,10(13)14)8-6-7(15-3)4-5-9(8)12/h4-6H,1-3H3,(H,13,14)

InChI Key

OZEKUZRJIBXBSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)OC)Br)C(=O)O

Origin of Product

United States

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